4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol
Description
Properties
CAS No. |
919355-87-6 |
|---|---|
Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)-propan-2-yloxymethyl]phenol |
InChI |
InChI=1S/C17H20O3/c1-12(2)20-17(13-4-8-15(18)9-5-13)14-6-10-16(19-3)11-7-14/h4-12,17-18H,1-3H3 |
InChI Key |
NFTSDIGSHWYOOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
-
- 4-Methoxybenzyl alcohol
- Isopropyl bromide
- Base (e.g., potassium carbonate)
-
- Reflux conditions to ensure complete conversion
- Solvent: Commonly used solvents include acetone or ethanol
Detailed Reaction Steps
Preparation of Isopropyl Ether :
- Combine 4-methoxybenzyl alcohol with isopropyl bromide in the presence of potassium carbonate.
- Heat the mixture under reflux for several hours.
Formation of 4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol :
- Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent.
- Purification can be achieved through recrystallization or column chromatography.
Table 1: Summary of Synthetic Routes
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-Methoxybenzyl alcohol + Isopropyl bromide | Reflux, K₂CO₃ | 4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol |
| 2 | Product from Step 1 | Organic solvent extraction | Pure compound |
In industrial settings, the synthesis may be scaled up using continuous flow reactors to enhance yield and purity. The optimization of reaction parameters such as temperature, pressure, and catalyst type can significantly impact production efficiency.
Table 2: Industrial Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Temperature | 60°C to 80°C |
| Pressure | Atmospheric to moderate (up to 5 atm) |
| Catalyst Type | Potassium carbonate or sodium hydroxide |
To confirm the identity and purity of synthesized compounds, various characterization techniques are employed:
Nuclear Magnetic Resonance (NMR) :
- Used to identify functional groups and confirm structure.
- Typical chemical shifts for methoxy groups around δ 3.7–3.8 ppm.
High-Resolution Mass Spectrometry (HRMS) :
- Confirms molecular weight and structure.
- Expected molecular ion for C₁₇H₂₀O₃ ~296.1412.
Fourier Transform Infrared Spectroscopy (FTIR) :
- Identifies functional groups based on absorption bands.
- O-H stretch typically appears around ~3200 cm⁻¹.
Table 3: Characterization Techniques Summary
| Technique | Purpose | Key Observations |
|---|---|---|
| NMR | Structural confirmation | Chemical shifts for functional groups |
| HRMS | Molecular weight determination | Molecular ion peak |
| FTIR | Functional group identification | Absorption bands |
The preparation of 4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol involves a series of well-defined synthetic routes that can be optimized for industrial applications. By employing various characterization techniques, researchers can ensure the quality and efficacy of the synthesized compound. Future work may focus on further optimizing these methods to improve yields and reduce costs in production.
Chemical Reactions Analysis
Types of Reactions
4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol. For instance, derivatives like (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol have demonstrated significant anti-proliferative effects on ovarian cancer cell lines such as PA-1 and SK-OV-3. Treatment with this compound led to apoptotic cell death and decreased activation of key signaling pathways associated with cancer proliferation, including the extracellular signal-regulated kinase (ERK) pathway .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of related compounds. In models of Alzheimer's disease, compounds derived from methoxyphenol have been shown to inhibit amyloidogenesis and neuroinflammation. Specifically, studies indicate that these compounds can reduce the expression of inflammatory proteins and amyloid-beta generation in vitro and in vivo, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Antioxidant Activity
Research has also focused on the antioxidant properties of 4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol derivatives. These compounds exhibit significant radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage. The antioxidant activity is often assessed through various assays measuring the ability to neutralize free radicals, indicating potential applications in health supplements and pharmaceuticals aimed at reducing oxidative damage .
Material Science
Polymer Additives
In material science, derivatives of methoxyphenol are being explored as potential additives in polymer formulations. Their ability to enhance thermal stability and mechanical properties makes them suitable candidates for improving the performance of plastics and coatings. The incorporation of such compounds can lead to materials with better durability and resistance to environmental degradation .
Environmental Applications
Degradation Studies
The environmental stability and degradation products of methoxyphenol derivatives have been studied to understand their behavior in natural settings. Research indicates that exposure to light and air can lead to the formation of various degradation products, some of which may possess environmental significance. Understanding these pathways is essential for assessing the ecological impact of these compounds when used in industrial applications .
Data Tables
Case Studies
- Anticancer Activity : A study conducted on (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol revealed its capacity to induce apoptosis in ovarian cancer cell lines through modulation of signaling pathways like ERK and STAT3. The results suggest that this compound could be developed into a therapeutic agent for treating specific types of cancers .
- Neuroinflammation Reduction : In an experimental model simulating Alzheimer's disease, treatment with methoxyphenol derivatives resulted in decreased levels of inflammatory markers and amyloid-beta plaques in the brain, indicating their potential for neuroprotective therapies .
- Environmental Impact Assessment : Research on the degradation pathways of methoxyphenol compounds under environmental conditions has provided insights into their stability and potential ecological risks associated with their use in industrial applications .
Mechanism of Action
The mechanism of action of 4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Their Properties
*Log P and pKa values estimated or derived from analogs.
Key Comparative Analysis
Hydrophobicity and Solubility
- The isopropoxy group in the target compound increases hydrophobicity (estimated Log P ~3.8) compared to simpler analogs like 4-(methoxymethyl)phenol (Log P 1.2) .
- The propan-2-yl bridge in 4-[2-(4-Methoxyphenyl)propan-2-yl]phenol (Log P 4.1) suggests even higher hydrophobicity due to aromatic stacking .
Electronic Effects and Reactivity
- The 4-methoxyphenyl group donates electron density via resonance, stabilizing the phenolic -OH group (pKa ~9.5–10), similar to BPF (pKa ~9.8–10.3) .
- Eugenol’s allyl chain introduces conjugation effects, lowering its pKa (10.2) slightly compared to the target compound .
Biological Activity
4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol, commonly referred to as a methoxyphenol derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a methoxy group, an isopropyl ether linkage, and a hydroxymethyl phenolic core, which may contribute to its pharmacological properties.
Chemical Structure
The molecular formula for 4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol can be represented as follows:
- IUPAC Name : 4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol
- Molecular Formula : C16H18O3
- Molecular Weight : 270.31 g/mol
Antioxidant Properties
Research indicates that phenolic compounds exhibit significant antioxidant activity due to their ability to scavenge free radicals. Studies have shown that derivatives of methoxyphenol can effectively inhibit lipid peroxidation and protect cellular components from oxidative stress. The presence of the methoxy group enhances the electron-donating ability of the phenolic hydroxyl group, contributing to improved antioxidant capacity .
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of phenolic compounds. The compound has demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .
Anti-inflammatory Effects
Inflammation is a crucial factor in numerous chronic diseases. Methoxyphenol derivatives have been reported to exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines and inhibiting pathways such as NF-kB. This suggests potential therapeutic applications in treating inflammatory conditions .
Research Findings and Case Studies
The biological activities of 4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's ability to donate hydrogen atoms or electrons allows it to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage.
- Antimicrobial Mechanism : Interaction with bacterial cell membranes leads to increased permeability, ultimately resulting in cell lysis.
- Anti-inflammatory Mechanism : Inhibition of cyclooxygenase (COX) enzymes and modulation of cytokine production are key actions that reduce inflammation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol, and what intermediates should be prioritized?
- Methodological Answer : A plausible route involves Friedel-Crafts alkylation between 4-methoxyphenol and a propan-2-yl-protected benzyl chloride intermediate. Key intermediates include 4-methoxybenzyl alcohol (synthesized via reduction of 4-methoxybenzaldehyde using NaBH₄) and its subsequent protection with propan-2-yl ether. Optimization of reaction conditions (e.g., AlCl₃ catalysis, anhydrous solvents) is critical to minimize side reactions like over-alkylation . Post-synthesis, intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to ensure high yields (>70%) and purity (>95% by HPLC).
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify methoxy (δ 3.7–3.8 ppm), isopropyl ether (δ 1.2–1.4 ppm for CH₃ groups), and phenolic hydroxyl (broad peak at δ 5–6 ppm, if unprotected). Aromatic protons should show coupling patterns consistent with para-substitution .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with exact mass matching C₁₇H₂₀O₃ (theoretical ~296.1412).
- FT-IR : Detect O-H stretch (~3200 cm⁻¹, if free phenol) and C-O-C vibrations (~1100 cm⁻¹ for ether linkages) .
Q. How can solubility and stability under standard lab conditions be assessed?
- Methodological Answer :
- Solubility : Perform a tiered solvent screen (e.g., DMSO, ethanol, chloroform) using UV-Vis spectroscopy to quantify saturation points. Note that phenolic groups may require protection (e.g., acetylation) to enhance solubility in non-polar solvents .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For pH-dependent stability, prepare buffered solutions (pH 2–12) and track degradation products .
Advanced Research Questions
Q. How can contradictory data on the compound’s antioxidant activity be resolved?
- Methodological Answer : Discrepancies often arise from assay-specific interference (e.g., DPPH vs. ORAC assays). To reconcile results:
Standardize Assay Conditions : Use a common solvent (e.g., ethanol) and control for pH/temperature.
Dose-Response Curves : Compare IC₅₀ values across multiple assays.
Mechanistic Studies : Employ ESR spectroscopy to confirm radical scavenging activity and rule out pro-oxidant effects at higher concentrations .
Q. What experimental designs are optimal for studying the compound’s degradation pathways under oxidative stress?
- Methodological Answer :
- Forced Degradation : Expose the compound to H₂O₂ (3–30%) or UV light (254 nm) and analyze products via LC-MS/MS. Key degradation products may include quinone derivatives (via phenolic oxidation) or ether cleavage products .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying temperatures.
Q. How can computational methods guide the analysis of structure-activity relationships (SAR) for this compound?
- Methodological Answer :
Docking Studies : Model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina. Prioritize the methoxy and isopropyl ether groups as key pharmacophores.
QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data from analogues (e.g., 4-methoxybenzyl alcohol derivatives) .
Safety and Handling Considerations
- Lab Safety : Despite limited toxicity data for this specific compound, handle it as a potential irritant (based on structural analogs like 4-methoxybenzyl alcohol). Use PPE (gloves, goggles) and work in a fume hood .
- Waste Disposal : Incinerate or treat with alkaline hydrolysis (NaOH/ethanol) to neutralize phenolic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
